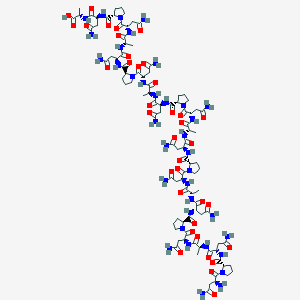

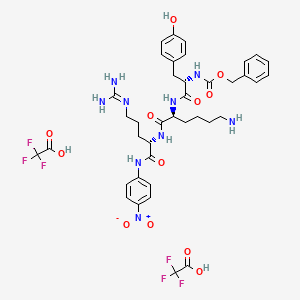

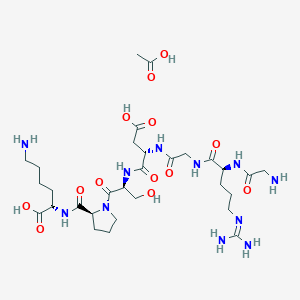

H(-Asn-Pro-Asn-Ala)6-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

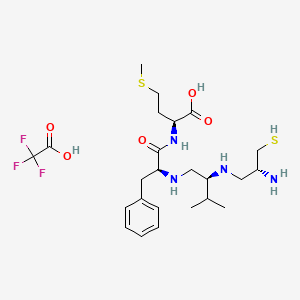

H(-Asn-Pro-Asn-Ala)6-OH is a synthetic peptide derived from the amino acid sequence of the human peptide hormone, luteinizing hormone-releasing hormone (LHRH). It is an analog of the natural hormone, and has been studied extensively in the laboratory for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

The peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, closely related to "H(-Asn-Pro-Asn-Ala)6-OH", represents the immunodominant region of the major surface protein on the malaria parasite Plasmodium falciparum. The NPNA motif within this peptide adopts a type-I beta-turn, stabilized by hydrogen bonding, elucidating the molecular basis of its immunodominance and offering insights into vaccine development against malaria (Ghasparian et al., 2006).

Hydroxylation and Transcriptional Activation

Research into the hypoxia-inducible factors (HIFs) demonstrates the crucial role of asparagine hydroxylation in the transactivation domains of HIF-1α and -2α. This post-translational modification, which inhibits under normoxia but is abrogated under hypoxic conditions, is crucial for the activation of HIF and its downstream effects on oxygen homeostasis, illustrating a potential therapeutic target for diseases affected by hypoxia (Lando et al., 2002).

Molecular Dynamics and Protein Unfolding

Studies on the conformation-dependent hydrogen abstraction reaction cycles of amino acids like Gly and Ala reveal that radicals initiated by hydroxyl groups can lead to a dramatic change in amino acid conformation, potentially contributing to protein unfolding mechanisms relevant in diseases such as Alzheimer's (Owen et al., 2012).

Proton Blockage in Aquaporins

Investigation into aquaporins shows how the Asn-Pro-Ala (NPA) motifs critically contribute to the blockage of proton translocation through these water channels. This finding provides a molecular understanding of water selectivity in aquaporins, which could be useful in designing new drugs or biomimetic materials for water purification (Chakrabarti et al., 2004).

Advanced Material Synthesis

In the field of materials science, the structural motifs of amino acids, such as those in "H(-Asn-Pro-Asn-Ala)6-OH", have been utilized in the synthesis of novel rare-earth-incorporated arsenotungstate hybrids. These materials exhibit unique luminescent properties and electrochemical responses, offering potential applications in sensing and electronic devices (Li et al., 2019).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H146N36O37/c1-37(110-78(150)44(26-62(99)134)116-84(156)55-13-7-19-127(55)90(162)43(97)25-61(98)133)73(145)122-50(32-68(105)140)91(163)128-20-8-14-56(128)85(157)117-45(27-63(100)135)79(151)111-38(2)74(146)123-51(33-69(106)141)92(164)129-21-9-15-57(129)86(158)118-46(28-64(101)136)80(152)112-39(3)75(147)124-52(34-70(107)142)93(165)130-22-10-16-58(130)87(159)119-47(29-65(102)137)81(153)113-40(4)76(148)125-53(35-71(108)143)94(166)131-23-11-17-59(131)88(160)120-48(30-66(103)138)82(154)114-41(5)77(149)126-54(36-72(109)144)95(167)132-24-12-18-60(132)89(161)121-49(31-67(104)139)83(155)115-42(6)96(168)169/h37-60H,7-36,97H2,1-6H3,(H2,98,133)(H2,99,134)(H2,100,135)(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,139)(H2,105,140)(H2,106,141)(H2,107,142)(H2,108,143)(H2,109,144)(H,110,150)(H,111,151)(H,112,152)(H,113,153)(H,114,154)(H,115,155)(H,116,156)(H,117,157)(H,118,158)(H,119,159)(H,120,160)(H,121,161)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,168,169)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKNCMSABYHAED-DSZVNZJASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H146N36O37 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H(-Asn-Pro-Asn-Ala)6-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)